molecular formula C20H24N4O4 B5531911 N-(2-methoxyethyl)-3-{[1-(pyrazin-2-ylcarbonyl)piperidin-4-yl]oxy}benzamide

N-(2-methoxyethyl)-3-{[1-(pyrazin-2-ylcarbonyl)piperidin-4-yl]oxy}benzamide

Cat. No. B5531911
M. Wt: 384.4 g/mol
InChI Key: YLQZPRSGVFIMCL-UHFFFAOYSA-N
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Description

This chemical is a part of the benzamide series and might be related to novel inhibitors or activators for biological targets, though specific information directly linked to this exact compound is scarce. Benzamides are significant due to their wide range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of benzamides similar to N-(2-methoxyethyl)-3-{[1-(pyrazin-2-ylcarbonyl)piperidin-4-yl]oxy}benzamide typically involves multiple steps, starting from basic aromatic compounds and piperidine derivatives. For instance, related compounds are synthesized from benzoic acids and 3-amino-5-hydroxypyrazole or from the reaction of different amino compounds with benzoyl derivatives under specific conditions (Bollinger et al., 2015).

Molecular Structure Analysis

Molecular structure analysis of benzamides involves the investigation of the conformational stability and molecular interactions within the compound. Studies often utilize molecular orbital methods to understand the different conformations and their stability (Shim et al., 2002).

properties

IUPAC Name

N-(2-methoxyethyl)-3-[1-(pyrazine-2-carbonyl)piperidin-4-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4/c1-27-12-9-23-19(25)15-3-2-4-17(13-15)28-16-5-10-24(11-6-16)20(26)18-14-21-7-8-22-18/h2-4,7-8,13-14,16H,5-6,9-12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQZPRSGVFIMCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC(=CC=C1)OC2CCN(CC2)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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